zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride
Overview
Description
Zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride is a complex chemical compound that combines zinc with a diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of zinc in this compound adds unique properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride typically involves the diazotization of 4-(diethylamino)-2-methylaniline followed by the introduction of zinc chloride. The reaction conditions often require a low-temperature environment to stabilize the diazonium salt. The general steps are as follows:
Diazotization: 4-(diethylamino)-2-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at temperatures below 5°C to form the diazonium salt.
Complex Formation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain the low temperatures required for diazotization. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazonium group, leading to the formation of azo compounds.
Reduction: Reduction of the diazonium group can yield amines.
Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, hydroxides, and cyanides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as sodium halides (NaX), sodium hydroxide (NaOH), and sodium cyanide (NaCN) are commonly employed.
Major Products
Azo Compounds: Formed through oxidation.
Amines: Resulting from reduction.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and pigment industries.
Biology: Investigated for its potential in labeling and tracking biological molecules due to its fluorescent properties.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride exerts its effects involves the interaction of the diazonium group with various substrates. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. Zinc plays a role in stabilizing the diazonium group and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Zinc;4-hydroxybenzenediazonium;tetrachloride
- Zinc;4-methoxybenzenediazonium;tetrachloride
- Zinc;4-chlorobenzenediazonium;tetrachloride
Uniqueness
Zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride is unique due to the presence of the diethylamino group, which imparts different electronic properties compared to other diazonium compounds. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
zinc;4-(diethylamino)-2-methylbenzenediazonium;tetrachloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H16N3.4ClH.Zn/c2*1-4-14(5-2)10-6-7-11(13-12)9(3)8-10;;;;;/h2*6-8H,4-5H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRXIYZGEGFBFM-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)[N+]#N)C.CCN(CC)C1=CC(=C(C=C1)[N+]#N)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl4N6Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60869-69-4 | |
Record name | Benzenediazonium, 4-(diethylamino)-2-methyl-, (T-4)-tetrachlorozincate(2-) (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060869694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(diethylamino)-2-methyl-, (T-4)-tetrachlorozincate(2-) (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.